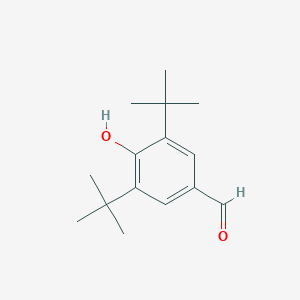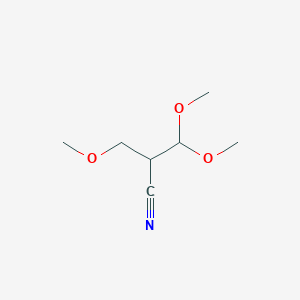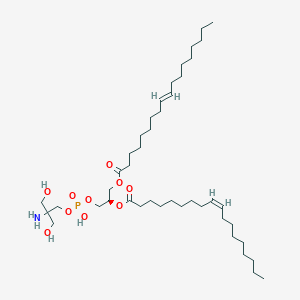
N-Boc-trans-4-Fluor-L-Prolin
Übersicht
Beschreibung
N-Boc-trans-4-Fluor-L-Prolin ist ein fluoriertes Derivat von L-Prolin, einer natürlich vorkommenden Aminosäure. Die Verbindung zeichnet sich durch das Vorhandensein einer tert-Butoxycarbonyl-(Boc)-Schutzgruppe und eines Fluoratoms an der 4-Position des Prolinrings aus. Diese Verbindung wird häufig in der organischen Synthese verwendet, insbesondere bei der Herstellung von chiralen Katalysatoren und Liganden .
Wissenschaftliche Forschungsanwendungen
N-Boc-trans-4-Fluor-L-Prolin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Verwendung als Baustein bei der Synthese von chiralen Katalysatoren und Liganden.
Biologie: Einsatz bei der Untersuchung von Enzymmechanismen und Protein-Ligand-Wechselwirkungen.
Medizin: Erforscht hinsichtlich seines potenziellen Einsatzes in der Wirkstoffforschung und -entwicklung, insbesondere bei der Entwicklung von Enzyminhibitoren.
Industrie: Verwendung bei der Produktion von Feinchemikalien und Pharmazeutika
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Das Fluoratom und die Boc-Schutzgruppe spielen eine entscheidende Rolle bei der Modulation der Reaktivität und Bindungsaffinität der Verbindung. Die Verbindung kann stabile Komplexe mit Metallionen bilden, die für ihre katalytische Aktivität unerlässlich sind .
Wirkmechanismus
Target of Action
It’s known that the compound can be used in the preparation of benzophenone-based ligands, which are further used to synthesize ni(ii) schiff base complexes . These complexes can have various biological targets depending on their structure and function.
Mode of Action
N-Boc-trans-4-fluoro-L-proline reacts with 2-fluoro-5-nitrobenzaldehyde through nucleophilic aromatic substitution .
Biochemical Pathways
The compound’s ability to form stable 5-membered rings when its carboxylic acid and secondary amine coordinate to metal centers suggests potential involvement in metalloenzyme pathways .
Result of Action
N-Boc-trans-4-fluoro-L-proline can be used to synthesize N‑Arylsulfonyl‑L‑proline derivatives, which have been applied as potent and selective αvβ1 integrin inhibitors . These inhibitors can prevent the interaction of integrins with their ligands, potentially affecting cell adhesion, migration, and signaling.
Biochemische Analyse
Biochemical Properties
It is known that the tert-butoxycarbonyl group, which is part of the compound, is used as a protecting group in chemical reactions . This suggests that N-Boc-trans-4-fluoro-L-proline could interact with various enzymes, proteins, and other biomolecules in a way that protects certain functional groups during biochemical reactions.
Molecular Mechanism
It is known that the compound can be used in the preparation of a Ni(II) Schiff base complex , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Ein gängiges Verfahren beinhaltet die Verwendung von (2S,4S)-N-Boc-4-Hydroxy-L-Prolin als Ausgangsmaterial, das anschließend einer Fluorierung unterzogen wird, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von N-Boc-trans-4-Fluor-L-Prolin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Verwendung von automatisierten Systemen, um hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz des Fluorierungsschritts zu maximieren .
Analyse Chemischer Reaktionen
Reaktionstypen
N-Boc-trans-4-Fluor-L-Prolin unterliegt verschiedenen chemischen Reaktionen, darunter nukleophile Substitution, Oxidation und Reduktion. Das Vorhandensein der Boc-Schutzgruppe und des Fluoratoms beeinflusst die Reaktivität der Verbindung.
Häufige Reagenzien und Bedingungen
Nukleophile Substitution: Reaktionen mit Nukleophilen wie Aminen und Alkoholen unter basischen Bedingungen.
Oxidation: Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab. Beispielsweise kann die nukleophile Substitution verschiedene substituierte Prolin-Derivate ergeben, während Oxidation und Reduktion zur Bildung entsprechender Alkohole oder Amine führen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-Boc-cis-4-Fluor-L-Prolin
- N-Boc-cis-4-Hydroxy-L-Prolin
- N-Boc-trans-4-Hydroxy-D-Prolin
Einzigartigkeit
N-Boc-trans-4-Fluor-L-Prolin ist aufgrund seiner trans-Konfiguration und des Vorhandenseins eines Fluoratoms an der 4-Position einzigartig. Diese Konfiguration verleiht ihm besondere stereochemische Eigenschaften, die es wertvoll in der asymmetrischen Synthese und chiralen Katalyse machen .
Eigenschaften
IUPAC Name |
(2S,4R)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWZXQOYEBWUTH-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476394 | |
| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-fluoro-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203866-14-2 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-fluoro-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203866-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-fluoro-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrimido[4,5-C]pyridazin-5(1H)-one](/img/structure/B156054.png)









